molecular formula C11H9FN2O2 B1394973 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1219577-78-2

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B1394973
CAS No.: 1219577-78-2
M. Wt: 220.2 g/mol
InChI Key: MJQVCIXWGNRDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a high-value chemical intermediate in medicinal chemistry, recognized for its incorporation of the privileged pyridazin-3(2H)-one scaffold . This core structure is a subject of significant interest in pharmacological research, particularly for the development of new therapeutic agents targeting cardiovascular diseases (CVDs) and cancer . The pyridazinone ring is known to interact with multiple biological targets, including various enzymes and receptors, making it a versatile template for drug discovery . Researchers are actively investigating pyridazinone derivatives for their potential as vasodilators and anticancer agents . The convergence of these research areas is especially relevant in the emerging field of reverse cardio-oncology, where patients with hypertension are more prone to cancer, driving the search for compounds with dual activity or repurposing potential . In oncology, derivatives based on this scaffold have shown promise as targeted anticancer agents, with mechanisms of action that include the inhibition of key enzymes such as PARP, DHFR, and Tubulin polymerization . Furthermore, synthesized analogs have demonstrated anti-proliferative effects in assays against human cancer cell lines, such as HCT116 (colon carcinoma) . This compound serves as a critical building block for researchers designing and synthesizing novel molecules to explore these and other biological activities. Please Note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVCIXWGNRDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridazin-3-one Core via Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals

Method Overview:

The foundational approach involves the cyclization of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as cyanoacetic acid derivatives in acetic anhydride, which acts as both solvent and dehydrating agent. This method ensures high selectivity for pyridazin-3-one formation.

Reaction Scheme:

$$
\text{3-oxo-2-arylhydrazonopropanal} + \text{cyanoacetic acid} \xrightarrow[\text{reflux}]{\text{Ac}_2\text{O}} \text{Pyridazin-3-one derivative}
$$

Experimental Conditions:

  • Reagents: 3-oxo-2-(4-fluoro-2-methoxyphenyl)hydrazonopropanal, cyanoacetic acid
  • Solvent: Acetic anhydride
  • Temperature: Reflux (~130°C)
  • Time: 1–2 hours
  • Work-up: Cooling, filtration, recrystallization from ethanol or suitable solvent

Mechanism:

The process involves initial condensation to form an intermediate alkylidene, followed by intramolecular cyclization facilitated by dehydration, yielding the pyridazin-3-one core.

Data Supporting the Method:

  • High yields (~80%) reported for similar derivatives
  • Confirmed by IR (carbonyl stretch ~1650–1670 cm$$^{-1}$$)
  • 1H-NMR spectra exhibit characteristic signals for aromatic and heterocyclic protons

Functionalization at the 6-Position via Acylation and Hydrazide Formation

Method Overview:

Post-cyclization, the 6-position can be functionalized through acylation reactions, such as reacting the pyridazin-3-one with acyl chlorides or anhydrides, followed by hydrazide formation for further derivatization.

Example Procedure:

  • React the pyridazin-3-one with acetic anhydride to introduce an acetyl group at the 6-position
  • Subsequently, treat with hydrazine hydrate to form hydrazide derivatives, which serve as key intermediates for further modifications

Research Findings:

  • The synthesis of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one was achieved with yields exceeding 75% using this approach
  • Spectroscopic data confirmed the structure, with IR showing characteristic C=O and N–H stretches, and NMR revealing aromatic and heterocyclic proton signals

Alternative Routes: Reaction of 3-Oxo-2-Arylhydrazonopropanals with Active Methylene Compounds

Method Overview:

An alternative approach involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as malononitrile, ethyl cyanoacetate, or cyanoacetamides in acetic anhydride or other dehydrating media to directly form pyridazinone derivatives.

Key Points:

  • This method is versatile for introducing various substituents at the 6-position
  • The reaction proceeds via condensation and cyclization, similar to the primary method but allows for diversified substitution patterns

Research Data:

  • Yields range from 70–85%
  • The presence of electron-withdrawing groups on the aryl ring influences the reaction efficiency
  • Spectroscopic confirmation aligns with the expected pyridazinone structure

Specific Synthesis of this compound

Step-by-step Procedure:

  • Preparation of 3-oxo-2-(4-fluoro-2-methoxyphenyl)hydrazonopropanal:

    • Condense 4-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone
    • Oxidize or directly convert to the hydrazonopropanal using established protocols
  • Cyclization with Cyanoacetic Acid:

    • Dissolve the hydrazonopropanal (5 mmol) and cyanoacetic acid (5 mmol) in acetic anhydride (10 mL)
    • Reflux for 1 hour under stirring
    • Cool, filter precipitate, wash with ethanol
    • Recrystallize from ethanol to obtain pure product
  • Characterization:

    • Melting point: ~182–183°C
    • IR (KBr): Key peaks at ~1672 and 1655 cm$$^{-1}$$ for carbonyl groups
    • 1H-NMR: Aromatic protons and heterocyclic signals consistent with structure

Yield: Approximately 80–85%

Data Table Summarizing Preparation Methods

Method Reagents Solvent Temperature Time Yield Key Features
Cyclocondensation of hydrazonopropanals with cyanoacetic acid Hydrazonopropanal + Cyanoacetic acid Acetic anhydride Reflux (~130°C) 1–2 h 80–85% High yield, straightforward cyclization
Acylation of pyridazinone Pyridazinone + Acyl chloride/anhydride Pyridine or Dioxane Reflux 2–4 h 75–80% Functionalization at 6-position
Reaction with active methylene compounds Hydrazonopropanals + Malononitrile or Ethyl cyanoacetate Acetic anhydride Reflux 1–2 h 70–85% Diversified substitution

Research Findings and Mechanistic Insights

  • The cyclization reactions are facilitated by acetic anhydride, which promotes dehydration and ring closure.
  • Electron-withdrawing groups on the aromatic ring enhance the reactivity and yield.
  • The formation of pyridazin-3-ones is favored over other heterocycles due to the specific reaction conditions and substrates used.
  • The approach allows for structural diversification at the 6-position, enabling the synthesis of a wide range of derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 1219577-78-2

The structure includes a pyridazinone core with a fluoromethoxyphenyl substituent, which is crucial for its biological activity. The presence of fluorine and methoxy groups enhances the compound's lipophilicity and potentially its interaction with biological targets.

Pharmaceutical Applications

  • Antidepressant Activity
    • Research indicates that derivatives of pyridazinone compounds exhibit antidepressant effects. The structural modifications in 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one may enhance its efficacy in treating mood disorders.
  • Anti-inflammatory Properties
    • Several studies have highlighted the anti-inflammatory potential of similar compounds. The unique functional groups could contribute to the inhibition of inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antitumor Activity
    • Pyridazinone derivatives have shown promise in antitumor applications. The specific arrangement of substituents in this compound may influence its ability to target cancer cells selectively.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound and evaluating its biological activity. The synthesis involved multi-step reactions, leading to compounds that were tested for antidepressant and anti-inflammatory effects in vitro. Results indicated significant activity compared to standard drugs, suggesting its potential as a lead compound for further development.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of pyridazinones revealed that modifications at the 4-position of the phenyl ring significantly impacted biological activity. The introduction of fluorine and methoxy groups was found to enhance binding affinity to serotonin receptors, which are critical in mood regulation.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPyridazinone core, fluoromethoxy groupAntidepressant, anti-inflammatoryEnhanced lipophilicity
Pyridazinone Derivative ASimilar core structureAntitumor activityLacks methoxy group
Benzamide Derivative BContains benzamide moietyNeuroprotective effectsDifferent substituent patterns

This table illustrates how structural variations influence the biological properties of compounds related to this compound.

Mechanism of Action

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Pyridazinone derivatives vary significantly based on substituent positions and electronic properties:

Compound Name Substituents Molecular Formula Key Properties References
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 4-Fluoro, 2-methoxy at position 6 C₁₁H₉FN₂O₂ Electron-withdrawing (F) and donating (OCH₃) groups enhance dipole interactions .
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one 2-Fluoro, 4-methoxy at position 6 C₁₁H₉FN₂O₂ Altered substituent positions may reduce steric hindrance compared to the target compound .
6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one 4-Methoxy at position 6, dihydro core C₁₁H₁₂N₂O₂ Saturated ring reduces planarity, potentially lowering bioactivity .
6-Phenylpyridazin-3(2H)-one Phenyl at position 6 (no substituents) C₁₀H₈N₂O Lack of electron-modifying groups reduces solubility in polar solvents .

Key Observations :

  • Fluorine increases electronegativity and metabolic stability, while methoxy groups enhance solubility via hydrogen bonding .
  • Dihydro analogs (e.g., 4,5-dihydropyridazinones) exhibit reduced conjugation, impacting UV absorption and receptor binding .

Key Observations :

  • Ultrasound-assisted synthesis (e.g., for triazinyl derivatives) offers superior yields (e.g., 75–90%) compared to traditional reflux methods (29–50%) .
  • Chlorinated analogs (e.g., 5-chloro-6-phenyl derivatives) often require harsh conditions, limiting scalability .

Pharmacological Activities

Compound Class Biological Activity Efficacy vs. Controls References
6-Phenyl-4-substituted benzylidene tetrahydro-pyridazinones Analgesic (hot plate model) Significant (p<0.001) but less active than aspirin .
Thiazepine-pyridazinone hybrids Antimicrobial Comparable to penicillin for some bacterial strains .
Chloro-alkoxyvinylpyridazinones Not reported N/A

Key Observations :

  • Pyridazinones with thiazepine moieties (e.g., from ) show promising antibacterial activity, likely due to enhanced membrane penetration .
  • Analgesic activity in tetrahydro-pyridazinones suggests CNS penetration, but potency is lower than standard drugs .

Physical and Spectral Properties

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Solubility Profile References
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 306 1674 (C=N), 1713 (C=O), 3387 (Ar-H) Low solubility in ethanol .
6-Phenylpyridazin-3(2H)-one Not reported 1670–1700 (C=O) Soluble in DMSO, acetone .
This compound Not reported Expected peaks: ~1670 (C=O), 1250 (C-F) Predicted high solubility in DMSO .

Key Observations :

  • Methoxy groups improve solubility in polar solvents (e.g., DMSO), while fluorine may enhance lipid solubility .
  • High melting points (e.g., 306°C) correlate with strong intermolecular interactions in crystalline phases .

Biological Activity

Overview

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, characterized by a unique substitution pattern that includes a fluorine atom and a methoxy group on a phenyl ring. This distinct structure imparts notable chemical and biological properties, making it of interest in medicinal chemistry and pharmacological research .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective properties, particularly in relation to cholinergic systems, which are crucial for cognitive functions.
  • Anti-inflammatory Properties : It may also exhibit anti-inflammatory effects, although specific pathways and mechanisms require further elucidation .

Table 1: Summary of Biological Activities

Activity Mechanism References
AnticancerInduction of apoptosis; cell cycle arrest, ,
NeuroprotectionModulation of cholinergic receptors ,
Anti-inflammatoryInhibition of inflammatory cytokines,

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent growth inhibition. The mechanism was linked to the activation of apoptotic pathways, leading to increased caspase activity in treated cells .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found that treatment with this compound resulted in reduced neuronal death and improved cognitive function in animal models subjected to neurotoxic agents. The compound appeared to enhance acetylcholine levels, suggesting potential utility in Alzheimer's disease therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyridazinone derivatives.

Table 2: Comparison with Similar Compounds

Compound Structural Features Biological Activity
6-Chloro-4-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-oneChlorine instead of fluorineAntitumor activity
6-MethylpyridazinonesVarying substituents on the pyridazine ringNeuroprotective effects

This comparison highlights how variations in substituent groups influence the biological properties of pyridazinones, providing insights into structure-activity relationships that can guide future drug design efforts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Ultrasound-assisted synthesis : Reduces reaction time and improves yields via cavitation effects. For example, ultrasound irradiation (20–40 kHz, 50°C) with triethylamine as a base in ethanol achieves >80% yield for pyridazinone derivatives .
  • Cross-coupling reactions : Use of Pd catalysts (e.g., tri(2-furyl)phosphine) for halogenated intermediates, as seen in Negishi coupling for brominated pyridazinones .
  • Optimization factors : Solvent polarity (e.g., DMF vs. ethanol), temperature (40–80°C), and substituent steric effects on regioselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy and fluorine groups) and ring saturation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for derivatives like 4-benzyl-6-phenyl analogs) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridazinone core) .

Q. What in vitro assays are typically used for preliminary biological screening of this compound?

  • Methodology :

  • Antiplatelet activity : ADP-induced platelet aggregation assays using human platelet-rich plasma .
  • Antiproliferative effects : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated for structure-activity relationships (SAR) .
  • Enzyme inhibition : PDE III/IV or kinase inhibition assays (e.g., p38 MAP kinase) using ELISA or fluorescence-based methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, INH-induced convulsion models vs. cancer models) .
  • Dose-response profiling : Evaluate EC50/IC50 ranges to identify potency thresholds (e.g., methyl vs. chloro substituents in anticonvulsant derivatives) .
  • Structural analogs : Synthesize derivatives with controlled substituent variations (e.g., 6-(3-aminophenyl) vs. 6-(4-fluorophenyl)) to isolate activity drivers .

Q. What computational strategies are employed to predict ADMET properties and biological targets for this compound?

  • Methodology :

  • In silico ADMET : Tools like SwissADME or ADMETLab2.0 to predict bioavailability, LogP, and blood-brain barrier permeability .
  • Molecular docking : Target kinases (e.g., p38 MAP kinase) using AutoDock Vina, validated by Tanimoto coefficient similarity to known inhibitors .
  • QSAR modeling : Relate substituent electronic parameters (Hammett constants) to activity trends .

Q. How can multi-target pharmacological profiles be designed for this compound to address complex diseases?

  • Methodology :

  • Polypharmacology screening : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Synergy studies : Combine with standard drugs (e.g., sodium valproate for seizures) in isobolographic analysis to quantify additive/synergistic effects .
  • In vivo models : Evaluate neuroprotection (e.g., maximal electroshock tests) and cancer metastasis (e.g., xenograft models) in parallel .

Q. What strategies optimize the compound’s pharmacokinetics while maintaining efficacy?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
  • Nanocarrier encapsulation : Use liposomal formulations to improve blood-brain barrier penetration for CNS targets .
  • Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450 degradation hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.